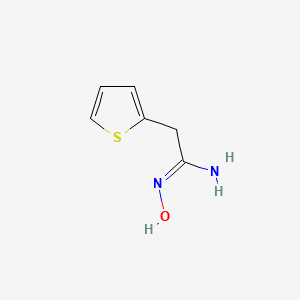

N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-2-thiophen-2-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSWRTYGIVUVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016438 | |

| Record name | 2-Thiopheneacetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59174-12-8 | |

| Record name | 2-Thiopheneacetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Ethanimidamide Scaffolds in Modern Synthetic Methodologies

In contemporary organic synthesis, a "scaffold" refers to a core molecular framework that serves as a foundation for building a library of diverse compounds. nih.gov These scaffolds are crucial in fields like drug discovery, where systematic modification of a central structure allows for the exploration of structure-activity relationships. The ethanimidamide structure is a specific subset of the broader amidine class of compounds, which contain the –C(=NH)–NH₂ functional group. nih.gov

The synthesis of amidine scaffolds, including ethanimidamides, can be achieved through various established methodologies. A common approach involves the reaction of nitriles with amines. semanticscholar.org Another widely used method is the Pinner reaction, where nitriles react with alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt, which is then treated with an amine to yield the amidine. semanticscholar.org The versatility of these synthetic routes allows chemists to introduce a wide range of substituents onto the amidine core, making it a valuable and adaptable scaffold for creating complex molecular architectures.

| Synthetic Method | Reactants | Description |

| From Nitriles | Nitrile, Amine | Direct addition of an amine to a nitrile, often promoted by a catalyst or Lewis acid. semanticscholar.org |

| Pinner Reaction | Nitrile, Alcohol, Amine | A two-step process involving the formation of an intermediate imidate from a nitrile and an alcohol, followed by reaction with an amine. semanticscholar.org |

| From Amides | Amide, Amine | Activation of an amide (e.g., with trifluoromethanesulfonic anhydride) followed by the addition of an amine. semanticscholar.org |

| From Thioamides | Thioamide, Amine | Reaction of a thioamide with an amine, often with the assistance of a mercury(II) salt to activate the thione group. |

Significance of Hydroxylated Amidine Derivatives in Contemporary Chemical Synthesis

Hydroxylated amidine derivatives, formally known as amidoximes or N-hydroxyamidines, are a class of compounds with significant utility in chemical synthesis and medicinal chemistry. researchgate.net The introduction of an N-hydroxy group fundamentally alters the properties of the parent amidine. A key difference is a reduction in basicity due to the electron-withdrawing effect of the oxygen atom. researchgate.net This property is particularly advantageous in drug design, as strongly basic amidines are often protonated under physiological conditions, which can hinder their absorption and membrane permeability. researchgate.net

Consequently, N-hydroxyamidines have been effectively developed as prodrugs for their corresponding amidine counterparts. researchgate.net In this strategy, the less basic amidoxime (B1450833) is more readily absorbed and is then reduced in vivo to the active, more basic amidine. researchgate.net Beyond their role as prodrugs, amidoximes are highly valued as versatile synthetic intermediates. Their unique reactivity makes them excellent building blocks for constructing various nitrogen- and oxygen-containing heterocyclic systems, most notably 1,2,4-oxadiazoles. researchgate.net This application is central to the synthesis of diverse compound libraries for biological screening. nih.gov

Overview of Research Trajectories Pertaining to N Hydroxy 2 Thiophen 2 Yl Ethanimidamide and Analogues

While specific, in-depth research focused exclusively on N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide is not extensively documented in publicly available literature, the research trajectories for its constituent parts and analogous structures are well-established. The combination of the thiophene (B33073) ring and the amidoxime (B1450833) functional group suggests several potential avenues of investigation.

One major research trajectory involves the synthesis and evaluation of thiophene-containing compounds for biological activity. For instance, N-(thiophen-2-yl) amide derivatives have been identified as potent inhibitors of the BRAFV600E kinase, a target in melanoma treatment. nih.gov Similarly, various thiophene-based structures have been developed as fungicides in agricultural science. mdpi.comresearchgate.net This suggests that analogues of this compound could be synthesized and screened for a wide range of biological activities.

A second research path focuses on the synthetic utility of the N-hydroxyamidine (amidoxime) group. As previously noted, this moiety is a key precursor for creating heterocyclic structures. researchgate.net Therefore, this compound could serve as a valuable starting material for synthesizing more complex molecules incorporating both a thiophene ring and a 1,2,4-oxadiazole (B8745197) core, thereby generating novel chemical entities for further study. The exploration of N-hydroxy-amidine compounds as potential therapeutics in their own right, for example as antihypertensive agents, represents another active area of research. google.com The convergence of these established research interests in a single molecule makes this compound and its analogues compelling targets for future synthetic and medicinal chemistry studies.

An in-depth analysis of the synthetic methodologies for producing this compound reveals a focus on the strategic construction of the core ethanimidamide structure and the precise incorporation of the thiophene moiety. The synthesis of this compound and its precursors involves established chemical transformations, with significant consideration given to reaction conditions, regioselectivity, and purification techniques to ensure optimal yield and purity.

Derivatization and Structural Modifications of N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Synthesis of N-Alkylated and O-Alkylated N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide Analogues

The presence of both a hydroxyl group and a primary amine within the N'-hydroxyethanimidamide moiety allows for selective N- and O-alkylation, leading to a diverse range of analogues.

O-Alkylation: The synthesis of O-alkylated derivatives, specifically N'-alkoxy-2-(thiophen-2-yl)ethanimidamides, can be achieved through the alkylation of the hydroxyl group. A general and effective method involves the reaction of this compound with alkyl halides in the presence of a suitable base. This approach is analogous to the O-alkylation of other hydroxylamines and related compounds. For instance, the alkylation of ethyl N-hydroxyacetimidate with functionally substituted methanesulfonates serves as a comparable model for preparing O-substituted hydroxylamine (B1172632) derivatives. Another relevant strategy is the Mitsunobu reaction, where N-hydroxyphthalimide is reacted with alcohols, suggesting a potential route for introducing a variety of alkyl groups onto the oxygen atom of the target compound.

N-Alkylation: The primary amine of the ethanimidamide group is also amenable to alkylation. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Therefore, protective group strategies or reductive amination might be employed for more controlled synthesis. While direct examples for this compound are not prevalent in the reviewed literature, general methods for the N-functionalization of similar amide and sulfonimidamide structures are well-established. These include reactions with alkyl halides, arylating agents, and other electrophiles, providing a foundational methodology for the synthesis of N-substituted analogues.

Table 1: Potential Alkylation Reactions for this compound

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N'-Alkoxy-2-(thiophen-2-yl)ethanimidamide |

| N-Alkylation | Alkyl halide, Base, Solvent | N-Alkyl-N'-hydroxy-2-(thiophen-2-yl)ethanimidamide |

Introduction of Substituents on the Thiophene (B33073) Ring and Ethanimidamide Core

The thiophene ring and the ethanimidamide core of the parent molecule offer multiple sites for the introduction of various substituents, significantly expanding the chemical space of its derivatives.

Thiophene Ring Substitution: The thiophene ring is known to undergo electrophilic aromatic substitution reactions, with a preference for the 2- and 5-positions. The reactivity of the thiophene ring is generally greater than that of benzene (B151609) in such reactions. nih.govpharmaguideline.com Common electrophilic substitution reactions applicable to the thiophene moiety include:

Halogenation: Bromination and chlorination can introduce halogen atoms onto the thiophene ring. pharmaguideline.com

Acylation: Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst can introduce acyl groups.

Nitration and Sulfonation: These reactions can introduce nitro and sulfonic acid groups, respectively, which can then be further transformed into other functional groups.

The presence of the ethanimidamide side chain will influence the regioselectivity of these substitution reactions.

Ethanimidamide Core Functionalization: The N'-hydroxyethanimidamide core itself can be modified. For instance, the nitrogen atoms can be acylated to form N-acyl derivatives. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a substituted nicotinic acid is coupled with a thiophen-2-amine, provides a relevant example of amide bond formation involving a thiophene moiety. bohrium.com This suggests that the primary amine of this compound could be similarly acylated.

Table 2: Examples of Substituents and Potential Introduction Methods

| Position of Substitution | Type of Substituent | Potential Synthetic Method |

| Thiophene Ring (C5) | Halogen (Br, Cl) | Electrophilic Halogenation |

| Thiophene Ring (C5) | Acyl | Friedel-Crafts Acylation |

| Ethanimidamide (N) | Acyl | Acylation with Acyl Halide or Anhydride |

Synthetic Strategies for Heterocyclic Annulation Involving this compound

The inherent functionality of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amidoxime-like structure can participate in various cyclization and annulation reactions.

One common strategy involves the reaction of the N'-hydroxyimidamide moiety with bifunctional reagents to construct a new heterocyclic ring. For example, amidoximes are known to react with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, and other electrophiles to form a variety of five- and six-membered heterocycles.

Furthermore, the thiophene ring itself can be a participant in annulation reactions. Metal-catalyzed heterocyclization is a powerful tool for the regioselective synthesis of substituted heterocycles. researchgate.net For instance, [3+2] annulation reactions between 1,4-dithiane-2,5-diol (B140307) and β′-acetoxy allenoates have been used to synthesize thiophene derivatives. researchgate.net While direct examples with this compound are not explicitly detailed, the principles of these reactions can be extended to its derivatives. For example, a substituent introduced on the thiophene ring could serve as a handle for subsequent annulation reactions to build fused systems like thieno[2,3-b]pyridines. researchgate.net

Structure-Reactivity Relationship Studies of this compound Derivatives (Chemical Context)

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing new molecules with desired chemical properties.

Electronic Effects on the Thiophene Ring: The nature of substituents on the thiophene ring significantly influences its reactivity. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic aromatic substitution. nih.gov For example, a methoxy (B1213986) group (an EDG) on the thiophene ring is found to be predominantly a conjugative substituent, while a nitro group (an EWG) acts primarily as an inductive substituent. researchgate.net The position of the substituent also plays a critical role in directing the outcome of reactions.

Influence of Modifications on the Ethanimidamide Moiety: Alterations to the N'-hydroxyethanimidamide group, such as N- or O-alkylation, will affect its nucleophilicity and steric hindrance. These changes can, in turn, influence its participation in further reactions, including cyclization and acylation. The electronic properties of the ethanimidamide group can also be modulated by the substituents on the thiophene ring, demonstrating a reciprocal electronic relationship between the two parts of the molecule.

Table 3: Predicted Effects of Substituents on Reactivity

| Substituent Type on Thiophene Ring | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Nucleophilicity of Ethanimidamide |

| Electron-Donating Group (e.g., -OCH₃) | Increased reactivity | Increased nucleophilicity |

| Electron-Withdrawing Group (e.g., -NO₂) | Decreased reactivity | Decreased nucleophilicity |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this compound are not widely published, a detailed analysis based on closely related structures allows for the accurate prediction of its NMR spectral features.

The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) bridge protons, and the exchangeable protons of the N'-hydroxy and amidine groups. The three protons on the thiophene ring typically appear in the aromatic region (δ 7.0–7.5 ppm) and exhibit characteristic coupling patterns (J-coupling) that confirm their relative positions. nih.gov The methylene (-CH₂) protons, situated between the thiophene ring and the imidamide carbon, are expected to produce a singlet at approximately δ 3.8–4.1 ppm. nih.gov The protons attached to nitrogen and oxygen (NH₂ and OH) are anticipated to be broad singlets and their chemical shifts can vary depending on solvent and concentration.

In the ¹³C NMR spectrum, six distinct carbon signals are predicted. The carbons of the thiophene ring are expected to resonate in the δ 125–144 ppm range. nih.gov The methylene carbon (-CH₂) would likely appear around δ 35–40 ppm. nih.gov The imidamide carbon (C=N), being in a deshielded environment, is predicted to have a chemical shift further downfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Thiophene H-5 | ~7.3 | ~127 | Expected as a doublet of doublets. |

| Thiophene H-3 | ~7.0 | ~125 | Expected as a doublet of doublets. |

| Thiophene H-4 | ~7.0 | ~126 | Expected as a triplet or doublet of doublets. |

| Methylene (-CH₂-) | ~3.9 | ~37 | Expected as a singlet. |

| Amine (-NH₂) | Variable (broad) | - | Exchangeable proton. |

| Hydroxyl (-OH) | Variable (broad) | - | Exchangeable proton. |

| Thiophene C-2 | - | ~140 | Quaternary carbon attached to the side chain. |

| Thiophene C-5 | - | ~127 | |

| Thiophene C-3 | - | ~125 | |

| Thiophene C-4 | - | ~126 | |

| Imidamide (C=N) | - | ~150-160 | Deshielded carbon of the C=NOH group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bond vibrations within this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds.

Key expected vibrational frequencies include a broad absorption band in the 3200–3600 cm⁻¹ region in the IR spectrum, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the 3300–3500 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring is anticipated around 3100–3000 cm⁻¹. primescholars.com

The C=N stretching vibration of the imidamide group is a key diagnostic peak and is expected to occur in the 1640–1690 cm⁻¹ range. The thiophene ring itself will produce a series of characteristic bands for C=C ring stretching between 1350 and 1530 cm⁻¹ and C-S stretching vibrations typically observed between 640 and 850 cm⁻¹. iosrjournals.org C-H in-plane and out-of-plane bending vibrations for the thiophene ring are also expected in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. primescholars.com

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| O-H stretch | IR | 3200–3600 (broad) |

| N-H stretch | IR, Raman | 3300–3500 |

| Aromatic C-H stretch | IR, Raman | 3100–3000 |

| Aliphatic C-H stretch | IR, Raman | 2850–2960 |

| C=N stretch | IR, Raman | 1640–1690 |

| Thiophene C=C stretch | IR, Raman | 1350–1530 |

| C-H bend | IR, Raman | 1000–1300 |

| C-S stretch | IR, Raman | 640–850 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The compound has a molecular formula of C₆H₈N₂OS and a calculated molecular weight of approximately 156.21 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺•) would be expected at m/z 156. The fragmentation pattern can be predicted based on the structure's weakest points. Plausible fragmentation pathways would include:

Loss of a hydroxyl radical (-•OH): Leading to a fragment ion at m/z 139.

Alpha-cleavage: Cleavage of the C-C bond between the methylene group and the imidamide carbon.

Formation of the thiophen-2-ylmethyl cation: Cleavage of the bond between the methylene group and the thiophene ring can lead to the stable thiophen-2-ylmethyl cation ([C₅H₅S]⁺) at m/z 97. nist.gov

Loss of the entire side chain: Cleavage at the thiophene ring can result in a fragment corresponding to the thiophene cation.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Formula | Notes |

| 156 | Molecular Ion [M]⁺• | [C₆H₈N₂OS]⁺• | Parent peak. |

| 139 | [M - OH]⁺ | [C₆H₇N₂S]⁺ | Loss of the hydroxyl group. |

| 97 | Thiophen-2-ylmethyl cation | [C₅H₅S]⁺ | Stable fragment from C-C bond cleavage. |

| 83 | [Thiophene - H]⁺ | [C₄H₃S]⁺ | Fragment from thiophene ring cleavage. |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the configuration (E/Z) of the C=N double bond.

Interactive Table: Expected X-ray Crystallography Parameters

| Parameter | Expected Findings | Basis of Expectation |

| Molecular Geometry | Planar thiophene ring. | Known structures of thiophene derivatives. nih.gov |

| Bond Lengths (Thiophene) | S-C: ~1.70–1.72 Å; C=C: ~1.37 Å; C-C: ~1.42 Å | Data from N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov |

| Isomerism | Unambiguous determination of E/Z isomerism at the C=N bond. | Fundamental capability of X-ray crystallography. |

| Crystal Packing | Extensive intermolecular hydrogen bonding network. | Presence of -OH and -NH₂ groups acting as H-bond donors/acceptors. nih.gov |

| Complexes | Definition of coordination sphere, geometry, and metal-ligand bond lengths. | Standard output for crystal structures of metal complexes. |

Applications of N Hydroxy 2 Thiophen 2 Yl Ethanimidamide in Modern Chemical Synthesis and Materials Science

N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide as a Building Block for Complex Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. The amidoxime (B1450833) functionality within the molecule is key to its utility in forming these five-membered heterocycles. The general and most widely applied method for the synthesis of 1,2,4-oxadiazoles involves the heterocyclization between an amidoxime and an acid derivative. nih.gov

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often relies on the use of primary amidoximes and acylating agents as the initial reactants. mdpi.com In this context, this compound can react with various acylating agents, such as acid chlorides or anhydrides, to form an O-acylamidoxime intermediate. This intermediate can then undergo cyclization, often under thermal or basic conditions, to yield the corresponding 1,2,4-oxadiazole (B8745197). nih.govmdpi.com

A variety of synthetic strategies have been developed to facilitate this transformation. For instance, one-pot reactions between nitriles, hydroxylamine (B1172632), and Meldrum's acid under microwave irradiation and solvent-free conditions have been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. cymitquimica.com Another approach involves the use of a PTSA-ZnCl₂ catalyst system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. cymitquimica.com More recent methods have employed superbase media like NaOH/DMSO for the one-pot synthesis of these compounds from amidoximes and carboxylic acid esters at room temperature. researchgate.net

The following table summarizes some of the reaction pathways for the synthesis of 1,2,4-oxadiazoles from amidoximes:

| Reactants | Reagents/Conditions | Product | Reference |

| Amidoxime and Acyl Chloride | Pyridine | 3,5-disubstituted-1,2,4-oxadiazole | mdpi.com |

| Amidoxime and Carboxylic Acid | Vilsmeier reagent | 3,5-disubstituted-1,2,4-oxadiazole | researchgate.net |

| Amidoxime and Carboxylic Acid Ester | NaOH/DMSO | 3,5-disubstituted-1,2,4-oxadiazole | researchgate.net |

| Amidoxime and Nitrile | PTSA-ZnCl₂ | 3,5-disubstituted-1,2,4-oxadiazole | cymitquimica.com |

These synthetic routes highlight the importance of this compound as a versatile building block for accessing a range of thiophene-substituted 1,2,4-oxadiazoles, which are themselves of interest in medicinal chemistry and materials science.

Utility of this compound in Ligand Design and Coordination Chemistry

The molecular structure of this compound contains multiple potential coordination sites, including the nitrogen atoms of the ethanimidamide group, the oxygen atom of the hydroxyl group, and the sulfur atom of the thiophene (B33073) ring. This makes it an attractive candidate for the design of polydentate ligands for coordination with various metal ions.

The coordination chemistry of ligands containing thiophene and hydrazone or similar moieties has been extensively studied. These ligands can act as bidentate or tridentate chelating agents, coordinating with metal ions through various combinations of their donor atoms. For example, hydrazones derived from thiophene-2-carbaldehyde (B41791) have been shown to act as neutral, bidentate ligands, coordinating through the azomethine nitrogen and the thiophene sulfur. In other cases, thiosemicarbazone derivatives can act as tridentate ligands, coordinating through the pyridyl nitrogen, thionic sulfur, and azomethine nitrogen atoms. evitachem.com

While specific studies on the coordination complexes of this compound are not extensively detailed in the available literature, its structural similarity to other thiophene-containing ligands suggests its potential to form stable complexes with a range of transition metals. The coordination mode would likely depend on the reaction conditions and the nature of the metal ion. For instance, it could potentially coordinate as a bidentate ligand through the N' and O atoms of the hydroxy-ethanimidamide group, or it could involve the thiophene sulfur in tridentate coordination.

The table below illustrates the coordination behavior of some related thiophene-containing ligands with various metal ions.

| Ligand Type | Metal Ions | Coordination Mode | Geometry of Complexes | Reference |

| Hydrazone from thiophene-2-carbaldehyde | Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | Neutral, bidentate (azomethine N, thiophene S) | Octahedral, Square planar, Tetrahedral | |

| Thiosemicarbazone derivative | Cu(II), Co(II), Ni(II), Zn(II) | Tridentate (pyridyl N, thionic S, azomethine N) | Octahedral, Square planar, Square pyramidal | evitachem.com |

| Schiff base from 2-thiophenecarboxaldehyde | Cu(II), Zn(II), Co(II), Cd(II), Ni(II) | Bidentate (NS type) | Not specified | rsc.org |

The ability of such ligands to form stable metal complexes opens up possibilities for their application in various areas, including catalysis, materials science, and biological systems.

Exploration of this compound as a Reagent or Catalyst Component in Organic Transformations

While direct applications of this compound as a reagent or catalyst in organic transformations are not widely reported, its potential can be inferred from the reactivity of its functional groups and the catalytic activity of its potential metal complexes. The amidoxime group can participate in various cyclization and condensation reactions, as discussed in section 7.1.

Furthermore, metal complexes derived from ligands structurally similar to this compound have shown catalytic activity in certain organic reactions. For example, transition metal complexes of hydrazones have been investigated for their catalytic applications. epa.gov Similarly, Schiff base complexes have been employed as catalysts in reactions such as the oxidation of aniline.

The catalytic potential of such complexes often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity and selectivity.

Given that this compound can act as a ligand to form metal complexes (as discussed in section 7.2), it is plausible that these complexes could exhibit catalytic activity. For instance, they could potentially be explored as catalysts in oxidation, reduction, or cross-coupling reactions, which are fundamental transformations in organic synthesis. Further research would be needed to synthesize and characterize such complexes and to evaluate their catalytic efficacy in various organic transformations.

Potential Applications in Advanced Materials Research (e.g., polymer precursors, supramolecular assemblies)

The thiophene moiety in this compound makes it a promising candidate for applications in advanced materials research. Thiophene-based materials are of significant interest due to their electronic and optical properties, which make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

This compound could potentially serve as a monomer or a precursor for the synthesis of novel polymers. The presence of reactive functional groups, such as the hydroxyl and amine groups, could allow for its incorporation into polymer chains through various polymerization techniques. For example, these groups could be modified to introduce polymerizable functionalities, or they could participate directly in condensation polymerization reactions. The resulting polymers would possess the desirable electronic properties of the thiophene unit, potentially leading to new semiconducting or conducting materials.

In the realm of supramolecular chemistry, the ability of this compound to form hydrogen bonds through its hydroxyl and amine groups, as well as to coordinate with metal ions, suggests its potential for the construction of well-ordered supramolecular assemblies. Hydrogen bonding is a key interaction in the formation of ordered molecular structures. The self-assembly of thiophene-based molecules driven by hydrogen bonding has been shown to lead to materials with enhanced charge carrier mobility. By carefully designing the molecular structure and controlling the self-assembly conditions, it may be possible to create novel supramolecular materials with tailored properties for specific applications in electronics or sensing.

Future Research Directions and Emerging Trends for N Hydroxy 2 Thiophen 2 Yl Ethanimidamide

Development of Sustainable and Green Synthetic Routes for N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide

Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound. Traditional synthetic methods for amidoximes often rely on stoichiometric reagents and organic solvents, which can generate significant waste. researchgate.net Green chemistry principles offer a roadmap for cleaner and more efficient syntheses. semanticscholar.org

Key areas of investigation will include the use of alternative, greener solvents such as water or bio-based solvents, and the development of catalytic methods to replace less efficient stoichiometric approaches. researchgate.netnih.gov For instance, the direct reaction of 2-(Thiophen-2-yl)acetonitrile with hydroxylamine (B1172632) can be optimized by using catalytic amounts of a base in an aqueous medium, potentially at room temperature, to reduce energy consumption and simplify work-up procedures. researchgate.net Solvent-free reaction conditions, utilizing techniques like grinding or microwave irradiation, also present a promising avenue for minimizing solvent use and accelerating reaction times. nih.govresearchgate.netnih.govresearchgate.net

Furthermore, the exploration of enzymatic catalysis could offer highly selective and environmentally benign routes to amidoxime (B1450833) synthesis. While not yet specifically applied to this compound, the broader success of enzymes in amide bond formation suggests their potential in this area. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Aqueous Synthesis | Reduced use of volatile organic compounds (VOCs), simplified work-up, improved safety. researchgate.net | Optimization of reaction conditions (temperature, pH, catalyst) in water. |

| Solvent-Free Synthesis | Elimination of solvent waste, potential for increased reaction rates, energy efficiency. semanticscholar.orgnih.gov | Use of techniques like ball milling or microwave-assisted synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts (enzymes). nih.gov | Screening for suitable enzymes (e.g., lipases, amidases) and reaction optimization. |

| Use of Greener Solvents | Replacement of hazardous solvents with safer alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govrsc.org | Solubility and reactivity studies of starting materials and products in green solvents. |

Integration of Flow Chemistry and Microfluidics in this compound Synthesis

The integration of continuous flow chemistry and microfluidics is a rapidly emerging trend in chemical synthesis that offers significant advantages over traditional batch processing. nih.govuc.pt For the synthesis of this compound, these technologies could provide enhanced control over reaction parameters, leading to improved yields, purity, and safety. mit.edu

Flow reactors enable precise control of temperature, pressure, and reaction time by virtue of their high surface-area-to-volume ratio. uc.pt This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of amidoximes, for example, can be sensitive to reaction conditions, and flow chemistry allows for rapid optimization and consistent product quality. nih.gov

Microfluidic reactors, a subset of flow chemistry, offer even greater control and efficiency, especially for reaction screening and optimization on a small scale. mit.edularyee.com The ability to rapidly screen a wide range of reaction conditions can accelerate the development of new and improved synthetic protocols for this compound and its derivatives. Furthermore, the modular nature of flow systems allows for the seamless integration of multiple reaction steps, purification, and analysis in a continuous process. uc.pt

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Amidoxime Synthesis |

| Precise Temperature Control | Minimization of side reactions and decomposition of thermally sensitive intermediates. |

| Enhanced Mixing | Improved reaction rates and yields due to efficient mass transfer. mit.edu |

| Rapid Optimization | High-throughput screening of reaction parameters (temperature, residence time, stoichiometry). |

| Improved Safety | Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. uc.pt |

| Scalability | Straightforward scale-up by running the flow reactor for longer periods or by using multiple reactors in parallel. uc.pt |

Advanced Spectroscopic and In-situ Characterization Techniques for Enhanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing novel synthetic strategies. Advanced spectroscopic techniques, particularly when used for in-situ monitoring, can provide invaluable real-time information about reaction kinetics, intermediates, and byproducts.

Future research should leverage techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to follow the conversion of 2-(Thiophen-2-yl)acetonitrile to the final amidoxime product. acs.org Variable temperature NMR studies could also provide insights into the rotational barriers and conformational dynamics of the molecule. st-andrews.ac.uk These studies can help to elucidate the role of catalysts, solvents, and temperature on the reaction pathway.

The combination of experimental data from these advanced characterization techniques with computational modeling will be particularly powerful for building a comprehensive mechanistic picture. This synergistic approach will enable a more rational design of reaction conditions to favor the desired product and minimize the formation of impurities.

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govmdpi.com For this compound, computational methods can be employed to design novel derivatives with tailored reactivity, selectivity, and biological activity.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity indices, and spectroscopic properties of the parent molecule and its derivatives. nih.govbohrium.commdpi.com This information can guide the rational design of new compounds with enhanced properties. For example, by modeling the transition states of key reactions, it may be possible to design catalysts that lower the activation energy and improve reaction efficiency.

Structure-activity relationship (SAR) studies, aided by molecular docking and other computational tools, can be used to predict the biological targets of this compound derivatives and to design new compounds with improved therapeutic potential. nih.govmdpi.com These in silico methods can significantly reduce the time and cost associated with the experimental screening of large compound libraries.

Table 3: Computational Approaches for the Design of Novel this compound Derivatives

| Computational Method | Application in Derivative Design | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and spectroscopic data. nih.govmdpi.com | Prediction of reactivity, stability, and spectral characteristics of new derivatives. |

| Molecular Docking | Simulation of the binding of derivatives to biological targets (e.g., enzymes, receptors). mdpi.commdpi.com | Identification of potential therapeutic targets and design of more potent inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity. nih.gov | Prediction of the biological activity of untested derivatives. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of derivatives and their complexes with biological targets. imrpress.com | Understanding of binding mechanisms and prediction of binding affinities. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and thiophene-containing precursors. Key steps include:

- Schiff base formation : Reacting hydroxylamine with a thiophen-2-yl carbonyl intermediate under controlled pH (6–7) to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

- Critical Consideration : Thiophene derivatives are prone to oxidation; inert atmosphere (N₂/Ar) is recommended during synthesis .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of the hydroxylamine (-NHOH) group (δ ~9–10 ppm in DMSO-d₆) and thiophene protons (δ ~7–8 ppm) .

- FT-IR : Verify N-H stretching (~3200 cm⁻¹) and C=N imine bonds (~1650 cm⁻¹) .

- Single-Crystal XRD : For unambiguous confirmation, grow crystals via slow evaporation (solvent: methanol/water) and refine using SHELX software .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal coordination studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify potential binding sites (e.g., hydroxylamine nitrogen, thiophene sulfur) .

- Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., with Cu²⁺ or Fe³⁺) in aqueous environments to assess stability constants .

Q. What strategies address reproducibility challenges in biological activity studies of this compound?

- Methodological Answer :

- Strict Batch Control : Ensure synthetic consistency via LC-MS and elemental analysis for each batch .

- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) in pharmacological screens (e.g., anti-inflammatory assays via COX-2 inhibition) .

- Retraction Awareness : Cross-reference literature to avoid citing invalidated data, as seen in retracted studies on structurally similar ethanimidamides .

Q. How can the compound’s electronic properties be exploited in materials science applications?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to measure redox activity of the hydroxylamine-thiophene moiety .

- Conductivity Studies : Blend with conductive polymers (e.g., PEDOT:PSS) and measure sheet resistance via four-point probe to assess charge transport enhancement .

Data Management & Best Practices

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to publishing data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.